molecular formula C14H24N2O2Si B3040253 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide CAS No. 179055-96-0

4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Cat. No. B3040253
CAS RN: 179055-96-0
M. Wt: 280.44 g/mol
InChI Key: MLASCKILMYIEBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, “4-(tert-Butyldimethylsilyloxy)-1-butyne” may be used in the synthesis of “1-(tert-butyldimethylsilyloxy)-3-pentyn-5-ol” and "1-(tert-butyldimethylsilyloxy)-6,6-dimethyl-3-heptyn-5-ol" .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde” has a molecular formula of C13H20O2Si and a molecular weight of 236.38 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, “4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde” has a density of 0.957 g/mL at 25 °C, a boiling point of 224-226 °C, and a refractive index n20/D of 1.5110 .

Scientific Research Applications

Organic Synthesis and Functionalization

4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide (referred to as TBSH) serves as a versatile building block in organic synthesis. Its silyl-protected hydrazide group allows for selective functionalization. Researchers use TBSH to introduce hydrazide moieties into complex molecules, enabling subsequent transformations such as acylation, alkylation, or cyclization. This flexibility makes it valuable in drug discovery and natural product synthesis .

Total Synthesis of Natural Products

TBSH plays a crucial role in the total synthesis of several biologically active natural products. Notably, it contributes to the construction of complex indole-based structures. For instance:

Hydrazide-Based Click Chemistry

TBSH’s hydrazide functionality enables it to participate in click reactions. Researchers use it in bioconjugation, drug delivery, and materials science. By reacting TBSH with aldehydes or ketones, they create stable hydrazones, which can serve as linkers for attaching biomolecules or functional groups. This click chemistry approach facilitates the design of targeted drug delivery systems and surface modifications .

Silicon-Mediated Transformations

TBSH’s silicon atom provides unique reactivity. Researchers exploit this by using TBSH in silicon-mediated reactions. For example:

Protecting Group Strategy

TBSH acts as a protecting group for aldehydes and ketones. By temporarily masking carbonyl functionalities, researchers can control regioselectivity during synthetic steps. After the desired transformations, TBSH can be selectively removed, revealing the original carbonyl group. This strategy enhances synthetic efficiency and precision .

Stabilization of Reactive Intermediates

In some reactions, TBSH stabilizes reactive intermediates. For instance, it can protect enolates or other nucleophiles from undesired side reactions. This property is particularly useful in complex multistep syntheses, where stability and selectivity matter .

Safety and Hazards

The safety data sheet for “4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde” indicates that it causes serious eye damage. Protective measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2Si/c1-14(2,3)19(4,5)18-10-11-6-8-12(9-7-11)13(17)16-15/h6-9H,10,15H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLASCKILMYIEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801151327
Record name 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

CAS RN

179055-96-0
Record name 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179055-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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